

# Technical Synthesis Guide: (Hexan-2-yl)(methyl)amine

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## Compound of Interest

Compound Name: (Hexan-2-yl)(methyl)amine

CAS No.: 81760-12-5

Cat. No.: B2835823

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Target Molecule:

-Methylhexan-2-amine CAS Registry Number: 103-67-3 (Generic) / 58216256 (CID) IUPAC Name:

-Methylhexan-2-amine

## Executive Summary & Retrosynthetic Analysis

This technical guide details the synthesis of **(Hexan-2-yl)(methyl)amine**, a secondary aliphatic amine structurally related to pharmacologically active alkylamines. The synthesis is approached with a focus on regioselectivity and minimizing poly-alkylation, a common pitfall in amine synthesis.

Strategic Route Selection:

- **Primary Pathway (Lab Scale):** Reductive Amination using Sodium Triacetoxyborohydride (STAB). This route offers the highest chemoselectivity, avoiding the over-alkylation inherent in direct alkylation methods.<sup>[1]</sup>
- **Secondary Pathway (Scale-Up):** Leuckart-Wallach Reaction using formic acid. This method avoids expensive hydride reagents and is robust for larger batches, though it requires harsher thermal conditions.

Critical Safety Advisory: The precursor 2-Hexanone (Methyl Butyl Ketone) is a potent neurotoxin known to cause peripheral neuropathy via its metabolite 2,5-hexanedione. All procedures must be conducted in a fume hood with verified face velocity, using butyl rubber gloves (nitrile is often permeable to ketones).

## Pathway 1: Reductive Amination (The "Gold Standard")

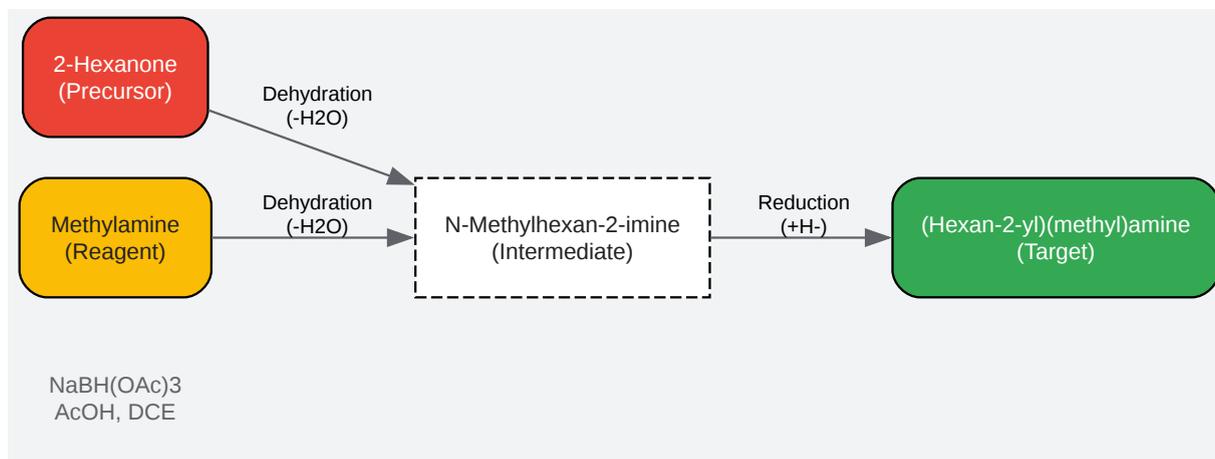
### Principle & Mechanism

This protocol utilizes the Abdel-Magid Reductive Amination, favored for its mild conditions and use of Sodium Triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) or Sodium Cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ). Unlike Sodium Borohydride ( $\text{NaBH}_4$ ), STAB selectively reduces the intermediate iminium ion without reducing the ketone precursor, allowing for a "one-pot" procedure.

Mechanism:

- Imine Formation: Nucleophilic attack of methylamine on 2-hexanone forms a hemiaminal, which dehydrates to an imine (Schiff base).
- Protonation: The imine is protonated to an iminium ion (more electrophilic).
- Hydride Transfer: The borohydride reagent delivers a hydride to the iminium carbon, irreversible forming the secondary amine.

### Reaction Scheme Visualization



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Figure 1: Reductive amination pathway via imine intermediate.

## Detailed Protocol (Bench Scale)

Scale: 50 mmol Yield Potential: 75-85%

Reagent	Equiv.[2][3]	Amount	Role
2-Hexanone	1.0	5.0 g (50 mmol)	Substrate
Methylamine (2M in THF)	1.2	30 mL (60 mmol)	Amine Source
NaBH(OAc) <sub>3</sub>	1.4	14.8 g	Reducing Agent
Acetic Acid (Glacial)	1.0	3.0 g	Catalyst (pH 5-6)
Dichloromethane (DCM)	Solvent	150 mL	Solvent

### Step-by-Step Methodology:

- Preparation: In a dry 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-hexanone (5.0 g) in DCM (100 mL).

- Amine Addition: Add the Methylamine solution. If using aqueous methylamine (40%), add 4A molecular sieves to scavenge water, as water slows imine formation.
- Catalysis: Add Acetic Acid dropwise. The target pH is 5–6 (check with slightly wet pH paper). Note: The acid catalyzes the dehydration of the hemiaminal.
- Reduction: Cool the mixture to 0°C in an ice bath. Add NaBH(OAc)<sub>3</sub> in 3 portions over 15 minutes. Caution: Mild gas evolution (H<sub>2</sub>).
- Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 12–16 hours.
  - Validation Point: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH<sub>4</sub>OH). The ketone spot (high R<sub>f</sub>) should disappear; the amine spot (low R<sub>f</sub>, stains with Ninhydrin) should appear.
- Quench: Quench the reaction by adding saturated aqueous NaHCO<sub>3</sub> (50 mL). Stir for 20 minutes until gas evolution ceases.

## Pathway 2: Leuckart-Wallach Reaction (Alternative)

### Principle

This classical reaction converts a ketone directly to an amine using ammonium formate or formamide derivatives at high temperatures. For

-methyl derivatives,

-methylformamide is used.

Reaction:

### Protocol Summary

- Reflux: Combine 2-hexanone (1 equiv),  
  
-methylformamide (4 equiv), and formic acid (2 equiv). Reflux at 160–180°C for 8–12 hours. A Dean-Stark trap is recommended to remove water and drive the equilibrium.
- Hydrolysis: The resulting intermediate is an

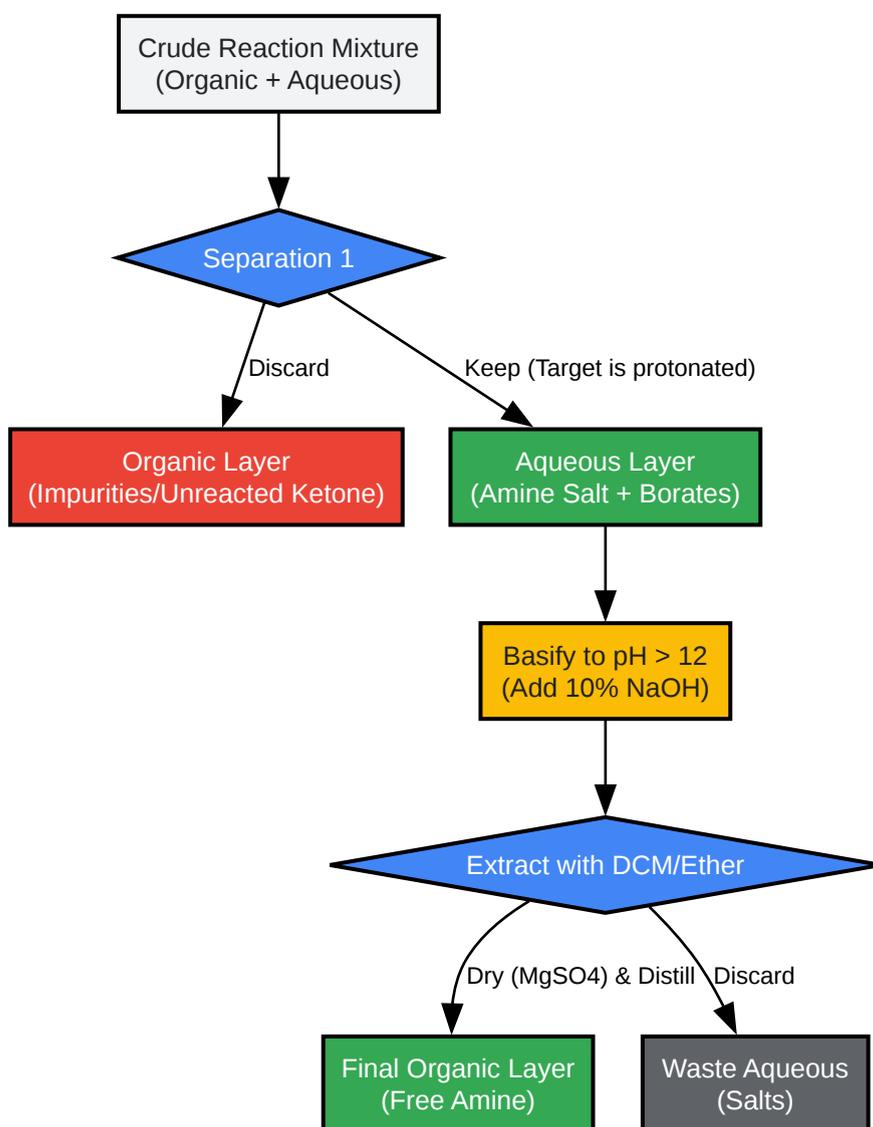
-formyl derivative. Reflux this oil with 6M HCl for 4 hours to cleave the formyl group.

- Basification: Neutralize with NaOH to liberate the free amine.

## Purification & Self-Validating Workup System

The isolation of amines requires a specific "Acid-Base Swing" extraction to ensure purity. This process acts as a self-validating system: neutral impurities remain in the organic layer during the acid wash, while the target amine moves to the aqueous layer.

### Workup Flowchart



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Figure 2: Acid-Base "Swing" Purification Strategy.

## Purification Steps[4]

- Extraction: Extract the quenched reaction mixture with DCM ( ).
- Acid Wash (Critical): Wash the combined organic layers with 1M HCl ( ).
  - Logic: The amine becomes the hydrochloride salt ( ) and moves to the water phase.[4] Non-basic impurities (unreacted ketone) stay in the DCM.
- Basification: Take the aqueous acidic layer and cool it. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine separates.
- Final Extraction: Extract the basic aqueous layer with Diethyl Ether or DCM ( ).
- Drying & Isolation: Dry over anhydrous , filter, and concentrate under reduced pressure.
- Distillation: Purify the oil by fractional distillation.
  - Expected Boiling Point: ~130–135°C (estimated based on homologs; 2-hexanamine is 118°C).

## Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected parameters.

Technique	Expected Signal / Characteristic
H NMR (CDCl <sub>3</sub> )	0.9 (t, 3H): Terminal methyl of hexyl chain. 1.05 (d, 3H): Methyl doublet at C1 (next to amine). 2.40 (s, 3H): -Methyl singlet. 2.5–2.7 (m, 1H): Methine proton at C2 (chiral center).
IR Spectroscopy	3300–3400 cm <sup>-1</sup> : Weak N-H stretch (secondary amine). No C=O stretch: Absence of ketone peak at 1715 cm <sup>-1</sup> .
Mass Spectrometry	M <sup>+</sup> = 115: Molecular ion. Base Peak: m/z 58 (Cleavage alpha to nitrogen:).

## References

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## Sources

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